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molecular formula C4F6O2 B8530726 2,2,3,3,5,6-Hexafluoro-2,3-dihydro-1,4-dioxine CAS No. 56625-38-8

2,2,3,3,5,6-Hexafluoro-2,3-dihydro-1,4-dioxine

Cat. No. B8530726
M. Wt: 194.03 g/mol
InChI Key: GBSIBPSSTJHPSJ-UHFFFAOYSA-N
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Patent
US05026801

Procedure details

A suspension of 39.2 g (0.60 mol) of zinc dust in 300 mL of dry DMF was stirred under N2 while 5 mL of 1,2-dibromoethane was added. Then a small portion of 74.0 g (0.28 mol) of dichloride 5 was added, and the mixture was stirred and heated. When an exothermic reaction started (about 75° C.), the rest of 5 was added dropwise at a rate sufficient to maintain 110°-120° C. in the pot while product was collected in a -80° C. trap. When the addition was completed, the mixture was heated to reflux to drive out the last of the product. Fractionation of the crude volatile product gave 24.5 g (45%) of pure perfluoro-2,3-dihydro-1,4-dioxin (7), bp 18°-19.5° C. IR (gas): 1845 cm-1 (w, C=C).
Quantity
5 mL
Type
reactant
Reaction Step One
Name
dichloride
Quantity
74 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
Quantity
39.2 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
BrCCBr.Cl[C:6]1([F:18])[C:11](Cl)([F:12])[O:10][C:9]([F:15])([F:14])[C:8]([F:17])([F:16])[O:7]1>CN(C=O)C.[Zn]>[F:15][C:9]1([F:14])[C:8]([F:16])([F:17])[O:7][C:6]([F:18])=[C:11]([F:12])[O:10]1

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
BrCCBr
Step Two
Name
dichloride
Quantity
74 g
Type
reactant
Smiles
ClC1(OC(C(OC1(F)Cl)(F)F)(F)F)F
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
39.2 g
Type
catalyst
Smiles
[Zn]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
When an exothermic reaction
CUSTOM
Type
CUSTOM
Details
(about 75° C.)
ADDITION
Type
ADDITION
Details
the rest of 5 was added dropwise at a rate sufficient
TEMPERATURE
Type
TEMPERATURE
Details
to maintain 110°-120° C. in the pot while product
CUSTOM
Type
CUSTOM
Details
was collected in a -80° C. trap
ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux

Outcomes

Product
Name
Type
product
Smiles
FC1(OC(=C(OC1(F)F)F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 24.5 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 45.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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